molecular formula C9H6ClNO B1349340 5-(3-Chlorophenyl)oxazole CAS No. 89808-76-4

5-(3-Chlorophenyl)oxazole

Cat. No. B1349340
CAS RN: 89808-76-4
M. Wt: 179.6 g/mol
InChI Key: NJVHPUNGYNOCQN-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)oxazole is a chemical compound with the molecular formula C9H6ClNO. It has a molecular weight of 179.60 g/mol . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-(3-Chlorophenyl)oxazole consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The 3-chlorophenyl group is attached to the oxazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(3-Chlorophenyl)oxazole are not detailed in the retrieved data, oxazole derivatives in general have been studied for their various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these activities .


Physical And Chemical Properties Analysis

5-(3-Chlorophenyl)oxazole has a molecular weight of 179.60 g/mol . It has a topological polar surface area of 26 Ų and a complexity of 154 . It has one rotatable bond . More specific physical and chemical properties are not available in the retrieved data.

Safety and Hazards

When handling 5-(3-Chlorophenyl)oxazole, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

5-(3-chlorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVHPUNGYNOCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370952
Record name 5-(3-Chlorophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)oxazole

CAS RN

89808-76-4
Record name 5-(3-Chlorophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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